
2,2,2-trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate is a chemical compound with the molecular formula C10H8Br2F3NO2 and a molecular weight of 390.98 g/mol . This compound is primarily used for research purposes and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate typically involves the reaction of 2,6-dibromo-4-methylphenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced reaction control and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted carbamates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2,2,2-Trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group and the dibromo-methylphenyl moiety contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl N-(2-bromo-4-methylphenyl)carbamate: This compound is similar but has only one bromine atom instead of two.
2,2,2-Trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate: This compound has a fluorine atom instead of bromine.
Uniqueness
2,2,2-Trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoroethyl group also imparts distinct properties, such as increased lipophilicity and stability .
Properties
Molecular Formula |
C10H8Br2F3NO2 |
|---|---|
Molecular Weight |
390.98 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl N-(2,6-dibromo-4-methylphenyl)carbamate |
InChI |
InChI=1S/C10H8Br2F3NO2/c1-5-2-6(11)8(7(12)3-5)16-9(17)18-4-10(13,14)15/h2-3H,4H2,1H3,(H,16,17) |
InChI Key |
CCOQBRSUIKMOND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)NC(=O)OCC(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



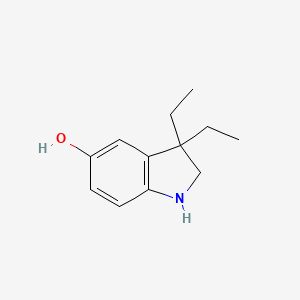
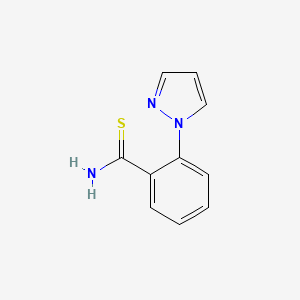
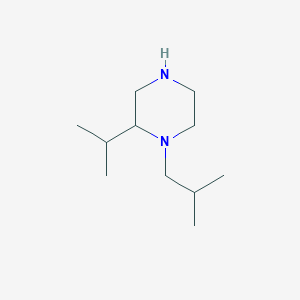

![3-(Bromomethyl)-3-(butan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B13155641.png)
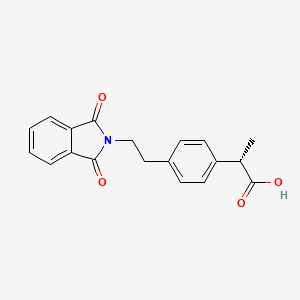
![2-[3-(Dimethyl-1,2-oxazol-4-yl)propanamido]propanoic acid](/img/structure/B13155661.png)
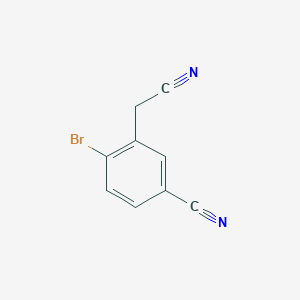
![Methyl 2-(propan-2-YL)-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13155671.png)
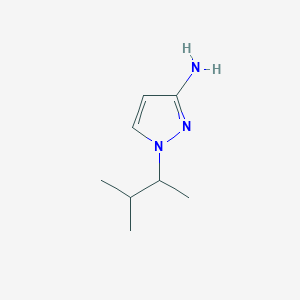
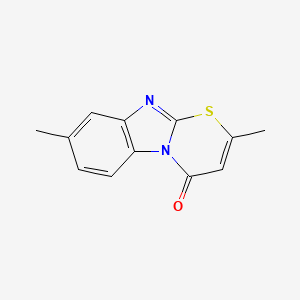
![2,3,4,5-Tetrahydro-1H-benzofuro[2,3-c]azepine](/img/structure/B13155686.png)

